Tert-butyl 7-bromoquinolin-4-ylcarbamate
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Overview
Description
Tert-butyl 7-bromoquinolin-4-ylcarbamate: is a chemical compound with the molecular formula C14H15BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromoquinolin-4-ylcarbamate typically involves the bromination of quinoline derivatives followed by carbamate formation. One common method includes the reaction of 7-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 7-bromoquinolin-4-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl 7-bromoquinolin-4-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules. It may serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Quinoline derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromoquinolin-4-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in binding interactions, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromoquinoline: A simpler derivative without the carbamate group.
Tert-butyl 4-quinolylcarbamate: Similar structure but without the bromine atom.
Quinoline-4-carboxylate derivatives: Compounds with different substituents at the 4-position.
Uniqueness: Tert-butyl 7-bromoquinolin-4-ylcarbamate is unique due to the presence of both the bromine atom and the carbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBYJYCMRUHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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